- Preparation of hetero-bifunctional naphthalene and glycomimetic compounds for selectin inhibition, World Intellectual Property Organization, , ,
Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-
- 4-(4-nitrophenyl)benzoic acid
- 4-carboxy-4'-nitrobiphenyl
- 4-Nitro-4'-biphenylcarboxylic acid
- 4'-Nitro-biphenyl-4-carbonsaeure
- 4'-Nitro-biphenyl-4-carboxylic acid
- 4'-Nitrodiphenyl-4-carboxylic acid
- 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid
- 4'-Nitrobiphenyl-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-
- 4-(4'-nitrophenyl)benzoic acid
- (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-
- 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid
- NSC210796
- PubChem10301
- 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)
- 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)
- 4-Carboxy-4′-nitrobiphenyl
- 4-Nitro-4′-biphenylcarboxylic acid
- 4′-Nitro-1,1′-biphenyl-4-carboxylic acid
- 4′-Nitrobiphenyl-4-carboxylic acid
- NSC 210796
- EINECS 202-201-0
- CS-0157586
- EU-0067976
- BDBM50060973
- CHEMBL109066
- NSC-210796
- LM5ZA4XV5M
- 4''-Nitro-biphenyl-4-carboxylic acid
- Oprea1_448442
- 4-Biphenylcarboxylic acid, 4'-nitro-
- A10919
- AKOS001593415
- 4-nitro-4'-biphenyl carboxylic acid
- 92-89-7
- MFCD00043911
- 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid
- SCHEMBL628405
- 4'-nitro[1,1-biphenyl]-4-carboxylic acid
- 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid
- [1, 4'-nitro-
- SY064945
- DTXSID6059073
- 4'-nitro-1,1'-biphenyl-4-carboxylic acid
- 3X-0716
- NS00039502
- 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
-
- MDL: MFCD00043911
- Inchi: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)
- InChI Key: LYINHPAEAYJDIR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O
Computed Properties
- Exact Mass: 243.05300
- Monoisotopic Mass: 243.053158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 83.1
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 350°
- Boiling Point: 450.2±28.0 °C at 760 mmHg
- Flash Point: 194.2±12.5 °C
- Refractive Index: 1.637
- PSA: 83.12000
- LogP: 3.48320
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-5g |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 5g |
15476CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-500mg |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 500mg |
2876CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-1g |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid |
92-89-7 | >95% | 1g |
4421CNY | 2021-05-07 | |
| Alichem | A019117592-5g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 5g |
$203.70 | 2023-08-31 | |
| Alichem | A019117592-10g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 95% | 10g |
$346.50 | 2023-08-31 | |
| Fluorochem | 080150-10g |
4'-Nitrobiphenyl-4-carboxylic acid |
92-89-7 | 95% | 10g |
£346.00 | 2022-03-01 | |
| AK Scientific | AMTDA244-250mg |
4'-Nitrobiphenyl-4-carboxylic acid |
92-89-7 | 98% | 250mg |
$27 | 2025-02-18 | |
| AK Scientific | AMTDA244-1g |
4'-Nitrobiphenyl-4-carboxylic acid |
92-89-7 | 98% | 1g |
$70 | 2025-02-18 | |
| AK Scientific | AMTDA244-5g |
4'-Nitrobiphenyl-4-carboxylic acid |
92-89-7 | 98% | 5g |
$281 | 2025-02-18 | |
| Apollo Scientific | OR315357-1g |
4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |
92-89-7 | 97% | 1g |
£15.00 | 2025-02-19 |
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Production Method
Production Method 1
Production Method 2
Production Method 3
- Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidation, Advanced Composites and Hybrid Materials, 2018, 1(4), 696-704
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt
- Minimization of palladium content in Suzuki cross-coupling reactions, Combinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710
Production Method 7
- Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated
1.3 Reagents: Hydrogen ion Solvents: Water ; acidified
- Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Production Method 10
Production Method 11
- Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air, Journal of Organic Chemistry, 2018, 83(24), 15486-15492
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
- Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA), Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568
Production Method 13
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
- Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophore, Tetrahedron, 2013, 69(46), 9726-9734
Production Method 14
- Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases, European Patent Organization, , ,
Production Method 15
Production Method 16
Production Method 17
Production Method 18
- Compounds and methods for inhibiting selectin-mediated function, World Intellectual Property Organization, , ,
Production Method 19
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
- Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases, United States, , ,
Production Method 20
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
- Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors, United States, , ,
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials
- 4-Nitrophenylboronic acid
- 4-(dihydroxyboranyl)benzoic acid
- Methyl 4'-Nitro1,1'-biphenyl-4-carboxylate
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 4-Biphenylcarboxylic acid
- 4-Bromobenzoic acid
- 4-Methyl-4'-nitro-1,1'-biphenyl
- Ethanone,1-(4'-nitro[1,1'-biphenyl]-4-yl)-
- Ethyl 4-(4-nitrophenyl)benzoate
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Suppliers
4'-Nitro1,1'-biphenyl-4-carboxylic Acid Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4'-Nitro1,1'-biphenyl-4-carboxylic Acid
4'-Nitro1,1'-biphenyl-4-carboxylic Acid: A Comprehensive Overview
4'-Nitro1,1'-biphenyl-4-carboxylic Acid, also known by its CAS number 92-89-7, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and diverse applications in various scientific domains. The molecule consists of a biphenyl system with a nitro group at the 4' position and a carboxylic acid group at the 4 position, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the potential of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid in drug discovery. Researchers have explored its role as a precursor for developing bioactive compounds with potential therapeutic applications. For instance, its ability to act as a ligand in metalloenzyme inhibition has been investigated, showcasing its relevance in pharmacological research. The compound's structural flexibility allows for easy functionalization, which is crucial for tailoring its properties to specific biological targets.
In the realm of materials science, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has been utilized as a precursor for synthesizing advanced materials. Its biphenyl structure contributes to π-conjugation, which is beneficial for applications in organic electronics. Recent advancements have demonstrated its use in creating high-performance organic semiconductors, which are essential components in modern electronic devices such as flexible displays and sensors.
The environmental impact of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid has also been a topic of interest. Studies have focused on its degradation pathways under various environmental conditions. Research indicates that the compound undergoes microbial degradation in soil and water systems, reducing its persistence in the environment. This information is critical for assessing its ecological risks and ensuring sustainable practices in its production and use.
The synthesis of 4'-Nitro1,1'-biphenyl-4-carboxylic Acid involves multi-step chemical reactions that require precise control over reaction conditions. Recent innovations in synthetic methodologies have improved the yield and purity of this compound. For example, the use of catalytic systems has enabled more efficient coupling reactions, making the synthesis process more environmentally friendly and cost-effective.
In conclusion, 4'-Nitro1,1'-biphenyl-4-carboxylic Acid, with its CAS number 92-89-7, stands out as a valuable compound with wide-ranging applications across multiple disciplines. Its structural features make it an ideal candidate for further research and development in drug discovery, materials science, and environmental studies. As scientific advancements continue to unfold, this compound is expected to play an even more pivotal role in shaping future innovations.
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